molecular formula C42H76NO8P B1261269 [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1261269
M. Wt: 754 g/mol
InChI Key: USCDCOXUROEQQA-ZPWYYLPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, a class of glycerophospholipids. It consists of a glycerol backbone with a phosphorylcholine moiety attached to one of the hydroxyl groups, and two fatty acid chains attached to the other two hydroxyl groups. In this specific compound, the fatty acid chains are hexadecanoic acid (16:0) and octadecatetraenoic acid (18:4) with cis double bonds at positions 6, 9, 12, and 15.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of phosphatidylcholines, including This compound , often involves the extraction of these compounds from natural sources such as egg yolk or soybeans. The extraction process typically includes solvent extraction followed by purification steps such as chromatography to isolate the desired phosphatidylcholine.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can undergo various chemical reactions, including:

    Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.

    Hydrolysis: The ester bonds can be hydrolyzed to release the fatty acids and glycerophosphocholine.

    Substitution: The phosphorylcholine moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.

    Substitution: Substitution reactions often require specific catalysts or reagents, such as phospholipase enzymes for enzymatic substitution.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Free fatty acids and glycerophosphocholine.

    Substitution: Various substituted phosphatidylcholines depending on the substituent introduced.

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: has several scientific research applications:

    Chemistry: Used as a model compound for studying lipid oxidation and other chemical reactions involving phospholipids.

    Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in reducing inflammation and its potential use in drug delivery systems.

    Industry: Used in the formulation of various products, including cosmetics and dietary supplements.

Mechanism of Action

The mechanism of action of [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The compound can also participate in signaling pathways by acting as a precursor for the production of signaling molecules such as lysophosphatidylcholine and diacylglycerol. These signaling molecules can activate various cellular pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate: can be compared with other phosphatidylcholines, such as:

    PC(160/181): Contains a monounsaturated fatty acid chain instead of a polyunsaturated one, resulting in different physical and chemical properties.

    PC(160/182): Contains a diunsaturated fatty acid chain, which also affects its properties and biological functions.

    PC(160/183): Contains a triunsaturated fatty acid chain, providing a different degree of unsaturation compared to .

The uniqueness of This compound

Properties

Molecular Formula

C42H76NO8P

Molecular Weight

754 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H76NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,25,27,40H,6-7,9,11-13,15,17-19,22-24,26,28-39H2,1-5H3/b10-8-,16-14-,21-20-,27-25-/t40-/m1/s1

InChI Key

USCDCOXUROEQQA-ZPWYYLPXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
Reactant of Route 6
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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